![molecular formula C19H21ClN2O2 B5408480 4-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-chlorophenol](/img/structure/B5408480.png)
4-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-chlorophenol, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. It is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancers, including lung, breast, colon, and head and neck cancers. Therefore, AG-1478 has attracted significant attention as a potential therapeutic agent for cancer treatment.
Wirkmechanismus
4-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-chlorophenol exerts its anti-cancer effects by binding to the ATP-binding site of EGFR and preventing the autophosphorylation of the receptor. This, in turn, inhibits the downstream signaling pathways that promote cell growth and survival, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. Additionally, this compound can induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It can inhibit cell cycle progression, induce cell cycle arrest, and promote cell death. Moreover, this compound can reduce the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, and increase the expression of pro-apoptotic proteins, such as Bax and Bak. Additionally, this compound can inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that promote tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-chlorophenol has several advantages as a research tool for studying EGFR signaling and cancer biology. It is a potent and selective inhibitor of EGFR tyrosine kinase activity, which allows for the specific inhibition of this pathway without affecting other signaling pathways. Moreover, this compound has been extensively characterized in various in vitro and in vivo models of cancer, which provides a wealth of data on its mechanism of action and anti-cancer effects. However, there are also some limitations to using this compound in lab experiments. For example, it has poor solubility in water and requires the use of organic solvents, which can affect cell viability and signaling pathways. Additionally, this compound has a short half-life in vivo, which limits its efficacy as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-chlorophenol and its potential as a therapeutic agent for cancer treatment. One area of focus is the development of more potent and selective EGFR inhibitors that can overcome resistance to current therapies. Another area of research is the identification of biomarkers that can predict response to EGFR inhibitors, which can improve patient selection and treatment outcomes. Moreover, there is growing interest in the use of combination therapies that target multiple signaling pathways, which may enhance the efficacy of EGFR inhibitors and reduce the risk of resistance. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound and other EGFR inhibitors in different types of cancers and patient populations.
Synthesemethoden
4-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-chlorophenol can be synthesized by a multi-step process involving the reaction of 4-chloro-2-nitrophenol with piperidine, followed by the reduction of the resulting nitro compound with hydrogen in the presence of palladium on carbon. The resulting amine is then reacted with 2-chloroacetyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-chlorophenol has been extensively studied in various in vitro and in vivo models of cancer. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells by blocking the activation of EGFR and downstream signaling pathways. In vivo studies have demonstrated that this compound can suppress tumor growth and metastasis in animal models of cancer. Moreover, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Eigenschaften
IUPAC Name |
1-(3-anilinopiperidin-1-yl)-2-(3-chloro-4-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-11-14(8-9-18(17)23)12-19(24)22-10-4-7-16(13-22)21-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,16,21,23H,4,7,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDCGDDENKCLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC(=C(C=C2)O)Cl)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
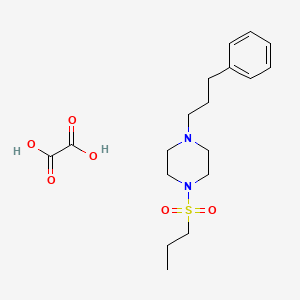
amine hydrochloride](/img/structure/B5408411.png)
![N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5408428.png)
![3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5408429.png)
![5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5408437.png)
![1-{[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5408445.png)
![5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5408455.png)
![N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5408458.png)
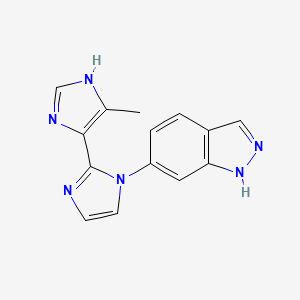
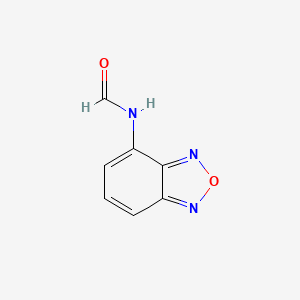
![5-amino-3-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5408482.png)
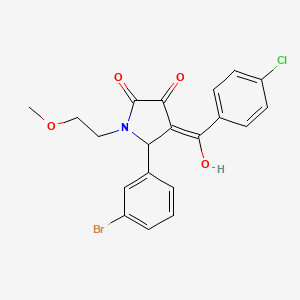
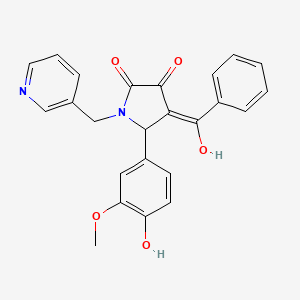
![tert-butyl[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B5408503.png)
